An In-depth Technical Guide to 6-(Quinolin-3-YL)hexan-1-amine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 6-(Quinolin-3-YL)hexan-1-amine: Synthesis, Properties, and Potential Applications
Foreword: The Quinoline Scaffold in Modern Drug Discovery
The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] Its rigid, bicyclic aromatic structure provides a versatile scaffold for the introduction of various functional groups, allowing for the fine-tuning of physicochemical properties and pharmacological profiles. This guide focuses on a specific, less-explored derivative, 6-(Quinolin-3-YL)hexan-1-amine, providing a comprehensive overview of its chemical architecture, a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications in drug development, particularly in the realm of oncology.
Molecular Architecture and Physicochemical Properties
6-(Quinolin-3-YL)hexan-1-amine integrates two key pharmacophores: the quinoline ring system and a flexible hexylamine side chain. This unique combination is anticipated to confer a distinct set of properties that could be advantageous for biological activity and drug-like characteristics.
Structural Breakdown
The molecule consists of a quinoline ring substituted at the 3-position with a six-carbon aliphatic chain terminating in a primary amine.
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Quinoline Core: The quinoline moiety is a bicyclic aromatic heterocycle, which is generally stable and can participate in various chemical transformations.[2] The nitrogen atom in the ring imparts a degree of basicity to the molecule.
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Hexylamine Side Chain: The hexan-1-amine chain provides flexibility and a primary amino group, which is a key functional group for forming interactions with biological targets and can be readily modified.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale & References |
| Molecular Formula | C₁₅H₂₀N₂ | Based on structural components. |
| Molecular Weight | 228.34 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil/solid | Similar to other N-alkylated aminoquinolines. |
| Boiling Point | > 300 °C (estimated) | High due to the quinoline core and potential for hydrogen bonding. |
| Melting Point | Not readily predictable | Dependent on crystalline packing. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols). Poorly soluble in water at neutral pH, but solubility increases in acidic conditions due to protonation of the amines. | General solubility characteristics of similar aromatic amines. |
| pKa | Quinoline N: ~4.9, Aliphatic NH₂: ~10.5 | Based on the pKa of quinoline and primary alkylamines.[2] |
Synthesis of 6-(Quinolin-3-YL)hexan-1-amine
The synthesis of 6-(Quinolin-3-YL)hexan-1-amine can be strategically approached through the coupling of a suitable quinoline precursor with a hexylamine derivative. The Buchwald-Hartwig amination stands out as a powerful and versatile method for this transformation, offering high yields and broad functional group tolerance.[4][5][6]
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the C-N bond between the quinoline ring and the hexylamine chain, identifying 3-bromoquinoline and hexan-1-amine as readily available starting materials.
Caption: Retrosynthetic analysis of 6-(Quinolin-3-YL)hexan-1-amine.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
The proposed synthesis involves the palladium-catalyzed cross-coupling of 3-bromoquinoline with hexan-1-amine. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.
Caption: Proposed synthesis of 6-(Quinolin-3-YL)hexan-1-amine via Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of haloquinolines.[4]
Materials:
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3-Bromoquinoline (1.0 mmol, 208 mg)
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Hexan-1-amine (1.2 mmol, 121 mg, 0.16 mL)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
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Xantphos (0.04 mmol, 23.1 mg)
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Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
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Anhydrous toluene (5 mL)
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Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk tube or equivalent)
Procedure:
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Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 3-bromoquinoline, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
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Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
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Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube via syringe. Then, add hexan-1-amine (0.16 mL) via syringe.
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Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
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Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane with a small percentage of triethylamine to prevent streaking) to afford the pure 6-(Quinolin-3-YL)hexan-1-amine.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on the analysis of similar structures, the following spectroscopic data are predicted.[1][7][8][9][10]
Predicted ¹H and ¹³C NMR Data
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¹H NMR (400 MHz, CDCl₃):
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Quinoline Protons: Signals are expected in the aromatic region (δ 7.0-9.0 ppm). The protons at positions 2 and 4 will likely appear as singlets or doublets at the most downfield positions. The protons on the benzo portion of the quinoline ring will appear as a complex multiplet.
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Hexyl Chain Protons: The methylene group attached to the quinoline nitrogen (C1') will be shifted downfield (δ ~3.2-3.5 ppm) due to the influence of the aromatic ring and the nitrogen atom. The other methylene groups will appear as multiplets in the upfield region (δ ~1.3-1.8 ppm). The terminal methyl group will be a triplet at approximately δ 0.9 ppm.
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Amine Protons: The NH proton on the quinoline and the NH₂ protons of the hexylamine will likely appear as broad singlets. Their chemical shifts can be variable and are dependent on concentration and solvent.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Quinoline Carbons: Nine distinct signals are expected for the quinoline carbons, with chemical shifts in the aromatic region (δ ~120-150 ppm).
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Hexyl Chain Carbons: Six signals are expected for the aliphatic chain. The carbon attached to the quinoline nitrogen (C1') will be the most downfield of the aliphatic carbons (δ ~45-50 ppm). The other methylene carbons will resonate between δ ~25-35 ppm, and the terminal methyl carbon will be the most upfield signal (δ ~14 ppm).
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Predicted Mass Spectrometry Data
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High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for the protonated molecule [M+H]⁺ is 229.1705.
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Electron Ionization Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) is expected at m/z 228. The fragmentation pattern will likely involve cleavage of the hexyl chain, leading to characteristic fragments. A prominent fragment would be the loss of the pentyl radical, resulting in an ion at m/z 157.
Infrared (IR) Spectroscopy
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N-H Stretching: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine.
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C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
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C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1500-1600 cm⁻¹ region.
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N-H Bending: A medium intensity band around 1600 cm⁻¹ for the N-H bending of the primary amine.
Potential Applications in Drug Discovery
The structural features of 6-(Quinolin-3-YL)hexan-1-amine suggest its potential as a scaffold for the development of novel therapeutic agents, particularly in oncology.
Rationale for Anticancer Potential
Numerous studies have demonstrated the potent anticancer activities of quinoline derivatives.[8][11][12][13] The introduction of substituents at the 3-position of the quinoline ring has been shown to be a viable strategy for enhancing cytotoxic effects.[12] The flexible aminoalkyl side chain in 6-(Quinolin-3-YL)hexan-1-amine can allow for optimal positioning of the molecule within the binding pocket of a biological target. Furthermore, the terminal primary amine can serve as a handle for further derivatization to improve potency and selectivity.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this exact molecule is unavailable, general trends from related quinoline derivatives can provide valuable insights:
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Position of Substitution: The substitution pattern on the quinoline ring is critical for biological activity. The 3-position is a key site for modification.
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Nature of the Side Chain: The length and flexibility of the aliphatic chain can significantly impact binding affinity and pharmacokinetic properties. The hexyl chain provides a good balance of flexibility and lipophilicity.
-
Terminal Functional Group: The primary amine can engage in hydrogen bonding and ionic interactions with target proteins. It also provides a site for the attachment of other pharmacophores to create hybrid molecules with potentially enhanced activity.
Potential Molecular Targets
Quinoline derivatives have been shown to target a variety of cancer-related proteins, including:
-
Kinases: Many quinoline-based compounds are potent kinase inhibitors.[4]
-
Topoisomerases: Some quinoline derivatives can intercalate with DNA and inhibit topoisomerase activity.[4]
-
Tubulin: Certain quinoline analogs have been shown to inhibit tubulin polymerization.[13]
Future Directions and Conclusion
6-(Quinolin-3-YL)hexan-1-amine represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. The synthetic route outlined in this guide provides a practical approach to accessing this molecule for further investigation.
The logical next steps in the evaluation of this compound would be:
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Synthesis and Characterization: The proposed synthesis should be carried out, and the compound fully characterized to confirm its structure and purity.
-
In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines to assess its cytotoxic activity.
-
Mechanism of Action Studies: If significant anticancer activity is observed, further studies should be conducted to elucidate its mechanism of action and identify its molecular target(s).
-
Lead Optimization: Based on the initial biological data and SAR insights, a medicinal chemistry program could be initiated to synthesize and evaluate analogs with improved potency, selectivity, and pharmacokinetic properties.
References
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Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC. [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. National Library of Medicine. [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
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Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. PMC. [Link]
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Quinolinone-3-carboxamide derivatives with potent biological activity. ResearchGate. [Link]
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AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar. [Link]
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Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]
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DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). PMC. [Link]
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The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Taylor & Francis Online. [Link]
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3-Aminoquinoline. PubChem. [Link]
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An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]
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MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. [Link]
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Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline. Sciforum. [Link]
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Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. PubMed. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chembecker. [Link]
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Synthesis, Spectroscopic, and Antimicrobial Study of Binary and Ternary Ruthenium(III) Complexes of Ofloxacin Drug and Amino Acids as Secondary Ligands. MDPI. [Link]
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Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Scientific Research Publishing. [Link]
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The Asymmetric Buchwald–Hartwig Amination Reaction. Xingwei Li. [Link]
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